The presence of a methoxy group (CH3O) and a chloro (Cl) group on the aromatic ring activates the molecule for further chemical reactions. This could make 5-Chloro-2-methoxyaniline a valuable intermediate in the synthesis of more complex organic molecules with desired properties [].
The functional groups in 5-Chloro-2-methoxyaniline bear some resemblance to known bioactive molecules. Scientists might explore this compound to see if it possesses medicinal properties or can be modified to create new drugs [].
Aromatic amines with halogen substituents can be used in the development of new polymers or functional materials. Research in this area could investigate if 5-Chloro-2-methoxyaniline has suitable properties for such applications.
5-Chloro-2-methoxyaniline is an aromatic amine with the molecular formula and a molecular weight of 157.6 g/mol. It is characterized by the presence of a chloro group and a methoxy group on the benzene ring, specifically at the 5 and 2 positions, respectively. This compound appears as an off-white solid and is known for its various applications in chemical synthesis and biological research .
A specific synthesis route involves the reduction of 4-chloro-2-nitroanisole using iron(III) chloride and hydrazine hydrate in methanol, yielding 5-chloro-2-methoxyaniline with high efficiency .
The primary synthesis method for 5-chloro-2-methoxyaniline involves the following steps:
This method highlights the efficiency of reducing nitro compounds to amines using hydrazine derivatives.
5-Chloro-2-methoxyaniline finds applications in various fields, including:
Several compounds share structural similarities with 5-chloro-2-methoxyaniline. A comparison with these compounds highlights its unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
5-Chloro-2-methylaniline | Lacks the methoxy group; used in dye synthesis. | |
4-Chloroaniline | More toxic; used primarily as a precursor for dyes. | |
2-Methoxyaniline | Lacks chlorine; used in pharmaceuticals and dyes. | |
3-Chloroaniline | Different substitution pattern; used in chemical synthesis. |
The presence of both chloro and methoxy groups in 5-chloro-2-methoxyaniline imparts distinct properties that influence its reactivity and applications compared to similar compounds.
The synthesis of 5-chloro-2-methoxyaniline traces back to early 20th-century advancements in aromatic amine chemistry. Initial methods involved the reduction of 4-chloro-1-methoxy-2-nitrobenzene, a reaction catalyzed by tin and hydrochloric acid, yielding the target compound with high purity. By 1926, Raiford and Colbert refined this process, employing steam distillation and recrystallization to isolate the compound, which laid the groundwork for its industrial-scale production.
The compound gained prominence in mid-20th-century dye chemistry as a precursor to azo dyes like Fast Red RC Base, valued for their stability and vivid coloration. Subsequent decades saw its adoption in pharmaceutical research, particularly in synthesizing appetite-modulating molecules and kinase inhibitors, underscoring its biochemical relevance.
The IUPAC name, 5-chloro-2-methoxyaniline, reflects the positions of the chlorine and methoxy groups on the benzene ring. Alternative designations include 4-chloro-2-aminoanisole and 2-methoxy-5-chloroaniline, highlighting its functional groups.
Isomerism arises from variations in substituent positions. For instance:
A comparative analysis of isomer properties is provided in Table 1.
Table 1: Isomeric Variants of Chlorinated Methoxyanilines
Compound Name | Substituent Positions | Melting Point (°C) | Key Applications |
---|---|---|---|
5-Chloro-2-methoxyaniline | 5-Cl, 2-OCH₃ | 81–83 | Dyes, Pharmaceuticals |
4-Chloro-3-methoxyaniline | 4-Cl, 3-OCH₃ | 68–70 | Agrochemicals |
3-Chloro-4-methoxyaniline | 3-Cl, 4-OCH₃ | 92–94 | Polymer Stabilizers |
5-Chloro-2-methoxyaniline’s electron-rich aromatic ring facilitates electrophilic substitution, making it a versatile building block. Key applications include:
The global market for 5-chloro-2-methoxyaniline was valued at $0.75 billion in 2022, with projections reaching $1.28 billion by 2030, driven by pharmaceutical R&D and agrochemical demand.
Irritant